molecular formula C10H8ClN B8752165 7-Chloro-3-methylisoquinoline

7-Chloro-3-methylisoquinoline

Cat. No. B8752165
M. Wt: 177.63 g/mol
InChI Key: BTPQWFASIRXALW-UHFFFAOYSA-N
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Patent
US07612075B2

Procedure details

To a solution of 1,7-dichloro-3-methyl-isoquinoline (0.50 g, 2.36 mmol), Example 10, part C, in 5.5 mL of 9:1 acetic acid:H2O at 75° C. is added zinc (0.23 g, 3.54 mmol) After 75 minutes, the solution is cooled to ambient temperatures. The solution is diluted with a 4:1 EtOAc:CH2Cl2 solution. To the solution is added 100 mL of a 1N NaOH solution. The aqueous solution is extracted with 4:1 EtOAc:CH2Cl2. The combined organic layers are washed with a saturated NaCl solution. The organic layer is dried over MgSO4, filtered and concentrated. The crude product is purified by column chromatography eluting with a gradient of 5% EtOAc/hexanes to 15% EtOAc/hexanes. The title compound is obtained as a white solid (0.36 g, 1.97 mmol). 1H NMR (CDCl3, 300 MHz) δ9.09 (s, 1H), 7.89 (s, 1H), 7.61 (d, 1H), 7.55 (d, 1H), 7.44 (s, 1H) 2.68 (s, 3H). MS (EI): m/z 177, 179 (M+), Cl pattern.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.23 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([Cl:12])[CH:10]=2)[CH:5]=[C:4]([CH3:13])[N:3]=1.O.C(Cl)Cl.[OH-].[Na+]>C(O)(=O)C.CCOC(C)=O.[Zn]>[Cl:12][C:9]1[CH:10]=[C:11]2[C:6]([CH:5]=[C:4]([CH3:13])[N:3]=[CH:2]2)=[CH:7][CH:8]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
ClC1=NC(=CC2=CC=C(C=C12)Cl)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
5.5 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
0.23 g
Type
catalyst
Smiles
[Zn]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution is cooled to ambient temperatures
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution is extracted with 4:1 EtOAc
WASH
Type
WASH
Details
The combined organic layers are washed with a saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product is purified by column chromatography
WASH
Type
WASH
Details
eluting with a gradient of 5% EtOAc/hexanes to 15% EtOAc/hexanes

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C2C=C(N=CC2=C1)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.97 mmol
AMOUNT: MASS 0.36 g
YIELD: CALCULATEDPERCENTYIELD 83.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.